trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1314324-03-2
VCID: VC8229347
InChI: InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
SMILES: C1C(C1N)C2=CC(=CC=C2)Br.Cl
Molecular Formula: C9H11BrClN
Molecular Weight: 248.55

trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride

CAS No.: 1314324-03-2

Cat. No.: VC8229347

Molecular Formula: C9H11BrClN

Molecular Weight: 248.55

* For research use only. Not for human or veterinary use.

trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride - 1314324-03-2

Specification

CAS No. 1314324-03-2
Molecular Formula C9H11BrClN
Molecular Weight 248.55
IUPAC Name (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Standard InChI Key PDPFGIOAIWJVJE-OULXEKPRSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Br.Cl
SMILES C1C(C1N)C2=CC(=CC=C2)Br.Cl
Canonical SMILES C1C(C1N)C2=CC(=CC=C2)Br.Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride, reflects its trans-configuration and substitution pattern. Key structural attributes include:

  • Cyclopropane ring: Introduces significant ring strain, influencing reactivity and conformational stability.

  • 3-Bromophenyl group: The meta-bromo substituent affects electronic properties and potential binding interactions .

  • Amine hydrochloride: Enhances solubility in polar solvents, facilitating biological testing.

Analytical data confirm its identity:

PropertyValue
CAS No.1314324-03-2, 1807920-14-4*
Molecular FormulaC₉H₁₁BrClN
Molecular Weight248.55 g/mol
SMILESC1C@HC2=CC(=CC=C2)Br.Cl
InChI KeyPDPFGIOAIWJVJE-OULXEKPRSA-N

*Two CAS numbers likely correspond to distinct synthetic routes or salt forms .

Synthesis and Optimization

The synthesis involves multi-step strategies to construct the cyclopropane core and introduce substituents. A representative pathway includes:

Cyclopropanation

Ethyl diazoacetate reacts with styrene derivatives under Cu(acac)₂ catalysis to form trans- and cis-cyclopropane esters. Separation via silica gel chromatography yields the trans-isomer .

Bromination and Functionalization

Electrophilic bromination at the phenyl group’s meta-position is achieved using Br₂/FeBr₃. Subsequent hydrolysis of the ester to carboxylic acid, followed by Curtius rearrangement or Hofmann degradation, produces the primary amine .

Salt Formation

Treating the free amine with HCl in ether yields the hydrochloride salt, optimizing solubility for biological assays .

Critical Reaction Parameters:

ParameterOptimal Condition
Temperature0–5°C (cyclopropanation)
CatalystCu(acac)₂ (1–2 mol%)
SolventDichloromethane or THF
Yield45–60% after purification

Physicochemical Properties

The compound’s properties are influenced by its hybrid structure:

  • Solubility: >10 mg/mL in water (due to hydrochloride salt).

  • Stability: Sensitive to light and moisture; decomposition observed in protic solvents (e.g., alcohols) .

  • pKa: Amine group pKa ≈ 9.2, making it protonated at physiological pH .

Biological Activities and Receptor Interactions

Serotonin Receptor Affinity

trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride exhibits high affinity for 5-HT₂ receptors, particularly 5-HT₂C (EC₅₀ ≈ 4.8 nM) . Its cyclopropane moiety mimics the ethylamine side chain of classical agonists like DOI, enabling receptor docking while enhancing metabolic stability .

Receptor SubtypeEC₅₀ (nM)Selectivity vs. 5-HT₂A
5-HT₂A585
5-HT₂B6514×
5-HT₂C4.8122×

Functional Effects

Applications in Research

Pharmacological Probes

Used to study 5-HT₂C receptor roles in appetite regulation, mood disorders, and addiction . Its meta-bromo substitution avoids off-target effects seen in para-substituted analogs .

Structure-Activity Relationship (SAR) Studies

Comparative analyses with analogs reveal:

  • Bromine position: Meta > para in 5-HT₂C selectivity .

  • Cyclopropane vs. ethylamine: Improved metabolic stability but reduced receptor subtype selectivity .

Comparison with Structural Analogs

CompoundMolecular FormulaKey Differences
2-(4-Bromophenyl)cyclopropan-1-amine HClC₉H₁₁BrClNPara-bromo; lower 5-HT₂C selectivity
2-(3,4-Difluorophenyl)cyclopropan-1-amine HClC₉H₁₀ClF₂NElectron-withdrawing F groups; altered logP
TranylcypromineC₉H₁₁NUnsubstituted phenyl; MAO inhibitor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator